molecular formula C17H16N2OS2 B2585383 N-(benzo[d]thiazol-6-yl)-4-(phenylthio)butanamide CAS No. 952818-19-8

N-(benzo[d]thiazol-6-yl)-4-(phenylthio)butanamide

Cat. No.: B2585383
CAS No.: 952818-19-8
M. Wt: 328.45
InChI Key: YQYUVIODJVTSCX-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-6-yl)-4-(phenylthio)butanamide is a complex organic compound that features a benzothiazole ring and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-6-yl)-4-(phenylthio)butanamide typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Attachment of Phenylthio Group: The phenylthio group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a halogenated benzene derivative.

    Formation of Butanamide: The final step involves the coupling of the benzothiazole derivative with a butanamide moiety, often through an amide bond formation reaction using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-6-yl)-4-(phenylthio)butanamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

N-(benzo[d]thiazol-6-yl)-4-(phenylthio)butanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: It is used in studies exploring its interaction with biological macromolecules and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-6-yl)-4-(phenylthio)butanamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The phenylthio group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)butanamide: Lacks the phenylthio group, which may affect its binding properties.

    N-(benzo[d]thiazol-6-yl)-4-(methylthio)butanamide: Contains a methylthio group instead of a phenylthio group, potentially altering its reactivity and applications.

Uniqueness

N-(benzo[d]thiazol-6-yl)-4-(phenylthio)butanamide is unique due to the presence of both the benzothiazole ring and the phenylthio group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-4-phenylsulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c20-17(7-4-10-21-14-5-2-1-3-6-14)19-13-8-9-15-16(11-13)22-12-18-15/h1-3,5-6,8-9,11-12H,4,7,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYUVIODJVTSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCC(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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